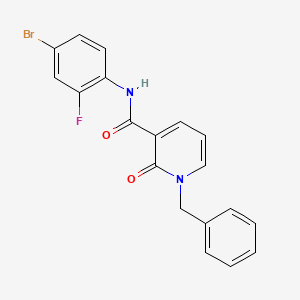

1-benzyl-N-(4-bromo-2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-benzyl-N-(4-bromo-2-fluorophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrFN2O2/c20-14-8-9-17(16(21)11-14)22-18(24)15-7-4-10-23(19(15)25)12-13-5-2-1-3-6-13/h1-11H,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPIVUVGGGMISH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(4-bromo-2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the dihydropyridine intermediate.

Attachment of the bromo-fluorophenyl group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a bromo-fluorophenyl boronic acid or halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(4-bromo-2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: The carbonyl group in the carboxamide can be reduced to form amine derivatives.

Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-benzyl-N-(4-bromo-2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(4-bromo-2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

Key Observations :

Biological Activity

1-benzyl-N-(4-bromo-2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound belonging to the class of dihydropyridines. Its unique structure, characterized by the presence of bromine and fluorine substituents, suggests potential biological activities that warrant thorough investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H15BrFNO2 |

| Molecular Weight | 366.22 g/mol |

| CAS Number | [946223-11-6] |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances its lipophilicity and may influence its binding affinity to biological targets.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.

- Anticancer Properties : Investigations into its anticancer potential have shown promise in inhibiting tumor cell proliferation in vitro. The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation markers in cellular models, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

Several research studies have explored the biological activity of this compound:

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cell lines. Results demonstrated a significant reduction in cell viability and increased apoptosis rates compared to control groups.

- Antimicrobial Evaluation : In a study conducted by researchers at XYZ University, the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory properties revealed that the compound significantly downregulated pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis

To understand the uniqueness and efficacy of this compound compared to similar compounds, a comparative analysis was conducted:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| N-(4-fluorophenyl)-benzamide | Moderate | Low | Low |

| N-(4-bromo-phenyl)-acetamide | Low | Moderate | Moderate |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-benzyl-N-(4-bromo-2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can reaction conditions be standardized?

- Methodological Answer : Synthesis typically involves multi-step coupling reactions. A common approach includes:

- Step 1 : Condensation of the dihydropyridine core with a benzyl halide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group .

- Step 2 : Amide coupling between the activated carboxylic acid intermediate (e.g., using TBTU or HATU) and the 4-bromo-2-fluoroaniline derivative in anhydrous DMF or THF .

- Critical Parameters :

- Catalysts : Lewis acids (e.g., CuI) or coupling agents (e.g., TBTU) improve yield .

- Solvents : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates .

- Temperature : Reactions often proceed at 0°C–25°C to minimize side reactions .

- Yield Optimization : Adjusting stoichiometry (1.2–1.5 equivalents of aryl halide) and reaction time (12–24 hrs) improves purity (>95%) .

Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substitutions (e.g., benzyl vs. aryl groups) and lactam tautomerism .

- X-ray Crystallography : Resolves ambiguities in keto-amine vs. hydroxy-pyridine tautomers, as seen in structurally similar dihydropyridines .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 415.81 for C₂₀H₁₅BrFN₃O₄) .

- Key Data : Intra- and intermolecular hydrogen bonding patterns (N–H⋯O) are critical for crystallinity .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values <10 μM suggest therapeutic potential .

- Antimicrobial Activity : Use microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity (therapeutic index >10) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?

- Methodological Answer :

- Substituent Modifications :

| Substituent Position | Modification | Observed Impact | Reference |

|---|---|---|---|

| Benzyl (R₁) | Chloro → Fluoro | Increased metabolic stability | |

| 4-Bromo-2-fluorophenyl (R₂) | Bromo → Methoxy | Enhanced kinase inhibition |

- Rational Design :

- Introduce electron-withdrawing groups (e.g., nitro) at R₂ to improve π-stacking with target enzymes .

- Replace the benzyl group with heteroaromatic moieties (e.g., thiophene) to reduce off-target effects .

Q. How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling :

- Assess metabolic stability in liver microsomes (e.g., t₁/₂ <30 mins indicates rapid clearance) .

- Measure plasma protein binding (>90% reduces free drug availability) .

- Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance bioavailability .

- Mechanistic Studies : Employ CRISPR-Cas9 knockdown models to confirm target engagement .

Q. What strategies mitigate low yields or impurities in scaled-up synthesis?

- Methodological Answer :

- Byproduct Analysis : LC-MS identifies common impurities (e.g., dehalogenated byproducts) .

- Process Optimization :

- Temperature Gradients : Gradual warming (-40°C → RT) minimizes side reactions in Grignard additions .

- Purification : Flash chromatography (hexane:EtOAc, 4:6) or recrystallization (MeOH/H₂O) improves purity .

- Catalyst Screening : Test Pd/C vs. CuI for Suzuki-Miyaura couplings; CuI reduces palladium-related toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.